molecular formula C8H6ClNO B1598475 2-(Chloromethyl)phenyl isocyanate CAS No. 52986-66-0

2-(Chloromethyl)phenyl isocyanate

Cat. No. B1598475
CAS RN: 52986-66-0
M. Wt: 167.59 g/mol
InChI Key: XTYOTPBIDRGAML-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenyl isocyanate (CMPC) is an organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CMPC is also known as 2-chloro-methyl phenyl isocyanate, 2-chloro-methylphenyl isocyanate, and 2-chloro-methyl-phenyl-isocyanate. CMPC is a versatile reagent with a wide range of applications in organic synthesis. It is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Synthesis of 2-Substituted Indoles

2-(Chloromethyl)phenyl isocyanates are used in the synthesis of 2-substituted indoles, valuable compounds in organic chemistry. This process involves dehydration of N-[2-(chloromethyl)phenyl]formamides, followed by a reaction with organolithiums. The resulting 2-substituted indoles are produced through the addition to the isocyano carbon and intramolecular substitution reactions (Kobayashi et al., 2009).

Optically Active Poly(phenyl isocyanate)s

Research into optically active phenyl isocyanate derivatives has led to the development of polymers with unique optical properties. These derivatives, when polymerized, show substantial optical rotation and circular dichroism, indicating a predominantly helical conformation in solution. This property is significant in materials science and optoelectronics (Hino et al., 2000).

Detection and Measurement Techniques

In analytical chemistry, techniques have been developed for the determination of phenyl isocyanate. One such method utilizes a flow-injection system with infrared spectrometric detection, allowing for precise measurement of phenyl isocyanate in various solutions (Curran & Collier, 1985).

Coordination and Reactivity with Transition Metals

Studies have shown that 2-(chloromethyl)phenyl isocyanate derivatives can coordinate with various transition metals, forming complexes with platinum, palladium, and tungsten. These interactions are crucial in the field of organometallic chemistry and catalysis (Facchin et al., 2002).

Glutathione Conjugation

Phenyl isocyanate shows significant reactivity towards glutathione, a critical molecule in biological systems. Studies have identified novel glutathione conjugates of phenyl isocyanate, providing insights into its potential interactions within the body (Johansson Mali'n et al., 2014).

Applications in Polymer Science

Phenyl isocyanate derivatives are extensively used in the synthesis of polymers with specific properties. Research has shown that these compounds can be used to create materials with enhanced strength, rot resistance, and stability against laundering, making them valuable in textile and materials engineering (Ellzey et al., 1962).

properties

IUPAC Name

1-(chloromethyl)-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYOTPBIDRGAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392708
Record name 2-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)phenyl isocyanate

CAS RN

52986-66-0
Record name 2-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)phenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)phenyl isocyanate
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2-(Chloromethyl)phenyl isocyanate
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2-(Chloromethyl)phenyl isocyanate
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2-(Chloromethyl)phenyl isocyanate
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2-(Chloromethyl)phenyl isocyanate
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2-(Chloromethyl)phenyl isocyanate

Citations

For This Compound
2
Citations
RA Michelin, G Facchin, P Uguagliati - Inorganic Chemistry, 1984 - ACS Publications
Isocyanides with functional substituents such as alcohols, 1 esters, 1 2-3 45ketones, 4, 5 amides, 6 nitriles, 3 sulfones, 4, 7 amines, 8 perhaloalkyls, 9 and-acetylenic C atoms10* have …
Number of citations: 51 pubs.acs.org
A Basheer, Z Rappoport - The Journal of Organic Chemistry, 2006 - ACS Publications
… Reaction of γ-Chloropropyl Isocyanate 4 and o-2-Chloromethyl Phenyl Isocyanate 8 with Compounds 1a−c and 1a,b, Respectively. The procedure is identical with that described for the …
Number of citations: 25 pubs.acs.org

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